molecular formula C9H18N2O3 B12998351 dl-Alanyl-l-leucine

dl-Alanyl-l-leucine

Cat. No.: B12998351
M. Wt: 202.25 g/mol
InChI Key: RDIKFPRVLJLMER-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Alanyl-l-leucine can be synthesized through peptide synthesis methods, which involve the coupling of alanine and leucine. The process typically uses protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of the peptide bond. Common reagents include carbodiimides and uronium salts .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers. The process includes steps such as solid-phase synthesis, purification by high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-l-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

Scientific Research Applications

dl-Alanyl-l-leucine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dl-Alanyl-l-leucine involves its role as a source donor of l-leucine. l-Leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. The compound is transported into cells via amino acid transporters and is involved in signaling pathways such as the mTOR pathway, which regulates cell growth and metabolism .

Comparison with Similar Compounds

Uniqueness: dl-Alanyl-l-leucine is unique due to its specific combination of alanine and leucine, which imparts distinct biochemical properties. Its role as a source donor of l-leucine makes it valuable in various research and industrial applications .

Biological Activity

dl-Alanyl-l-leucine is a dipeptide composed of the amino acids alanine and leucine. It has garnered attention in various fields of research due to its potential biological activities, including effects on muscle metabolism, immune response, and neurological functions. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing a comprehensive overview of its mechanisms of action.

  • Chemical Formula : C₉H₁₈N₂O₃
  • Molecular Weight : 174.25 g/mol
  • CAS Number : 23615548

Table 1: Summary of Studies on Biological Activity

Study ReferenceFocus AreaFindings
NeuroprotectionN-acetyl-l-leucine shows potential in treating neurological disorders; suggests similar activity for this compound.
Muscle MetabolismSupplementation with L-Leucine enhances muscle mass and strength in elderly subjects; implications for this compound's effects.
Fatty Acid MetabolismLeucine supplementation influences BCAA metabolism in adipocytes; potential metabolic benefits for this compound.
mTOR ActivationLeucine activates mTORC1 signaling, essential for muscle growth and metabolism; supports biological relevance of this compound.

Case Study 1: Muscle Mass Improvement in Elderly Patients

A double-blind, placebo-controlled trial investigated the effects of L-Leucine supplementation on muscle mass and functional performance in elderly individuals. Results indicated that higher leucine content significantly improved lean tissue mass (LTM) and functional performance metrics such as the 30-second chair stand test (30-CST) and handgrip strength . While this study did not directly involve this compound, it underscores the importance of leucine in muscle health.

Case Study 2: Neuroprotective Applications

Research on N-acetyl-l-leucine has demonstrated its efficacy in managing symptoms associated with cerebellar ataxia and other neurological disorders. Ongoing clinical trials are exploring its therapeutic potential for various conditions, suggesting that similar mechanisms may be applicable to this compound due to its structural relationship with leucine .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-2-(2-aminopropanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1

InChI Key

RDIKFPRVLJLMER-MLWJPKLSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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